

T-1840383 stability and storage conditions

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Compound of Interest

Compound Name: T-1840383

Cat. No.: B15496051

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Technical Support Center: T-1840383

This technical support center provides guidance on the stability and storage of **T-1840383**, a potent inhibitor of c-Met and VEGF receptor tyrosine kinases. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive, publicly available stability data for **T-1840383** is limited. The following recommendations are based on published research protocols and general best practices for handling research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **T-1840383**?

While specific long-term storage data is not publicly available, as a general practice for solid research compounds, it is recommended to store **T-1840383** in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable.

Q2: How should I prepare a stock solution of **T-1840383** for in vitro experiments?

For in vitro studies, **T-1840383** can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.^[1] This stock solution should then be diluted in the appropriate culture medium to the desired final concentration immediately before use.

Q3: What is the recommended storage condition for **T-1840383** in DMSO?

There is no specific published data on the long-term stability of **T-1840383** in DMSO. However, it is a common laboratory practice to store DMSO stock solutions of small molecules at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How do I prepare **T-1840383** for in vivo animal studies?

For in vivo administration, **T-1840383** can be suspended in a vehicle consisting of 0.5% methyl cellulose in distilled water.^[1]

Q5: How stable is the **T-1840383** suspension for in vivo studies?

The prepared suspension of **T-1840383** in 0.5% methyl cellulose should be administered to animals within a week of preparation.^[1] It is recommended to store the suspension at 4°C during this period and to ensure it is well-mixed before each administration.

Data Summary

Parameter	In Vitro Preparation	In Vivo Preparation
Solvent/Vehicle	Dimethyl sulfoxide (DMSO)	0.5% methyl cellulose in distilled water
Preparation	Dissolve in DMSO to make a stock solution, then dilute in culture medium.	Suspend in the vehicle.
Reported Stability	Not specified. General practice is to store at -20°C or -80°C and use promptly.	Administer within one week of preparation.

Experimental Protocols

Preparation of **T-1840383** for In Vitro Assays

- Materials:
 - T-1840383** (solid)
 - Dimethyl sulfoxide (DMSO), sterile, cell culture grade

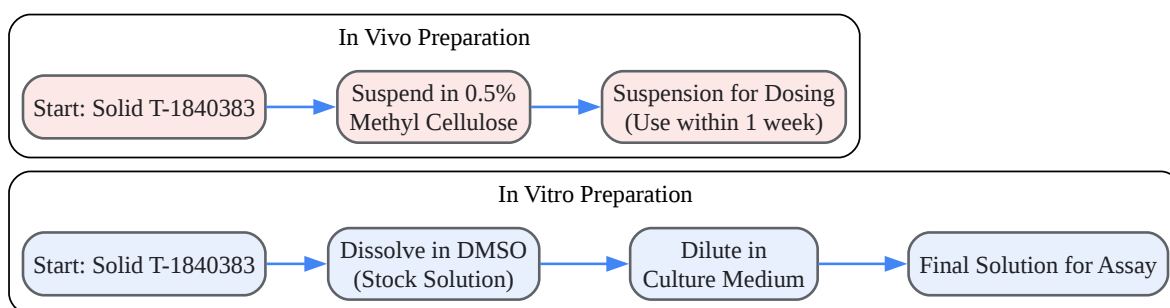
- Sterile microcentrifuge tubes
- Appropriate cell culture medium
- Procedure:
 1. Allow the vial of solid **T-1840383** to equilibrate to room temperature before opening.
 2. Weigh the required amount of **T-1840383** powder in a sterile microcentrifuge tube.
 3. Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
 4. Vortex briefly to fully dissolve the compound.
 5. For immediate use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
 6. For storage, aliquot the DMSO stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of **T-1840383** for In Vivo Administration

- Materials:
 - **T-1840383** (solid)
 - Methyl cellulose (0.5% w/v) in sterile distilled water
 - Sterile container for suspension
- Procedure:
 1. Weigh the required amount of **T-1840383** for the planned dosing.
 2. Prepare the 0.5% methyl cellulose vehicle by dissolving methyl cellulose in sterile distilled water. This may require heating and stirring. Allow the solution to cool to room temperature.

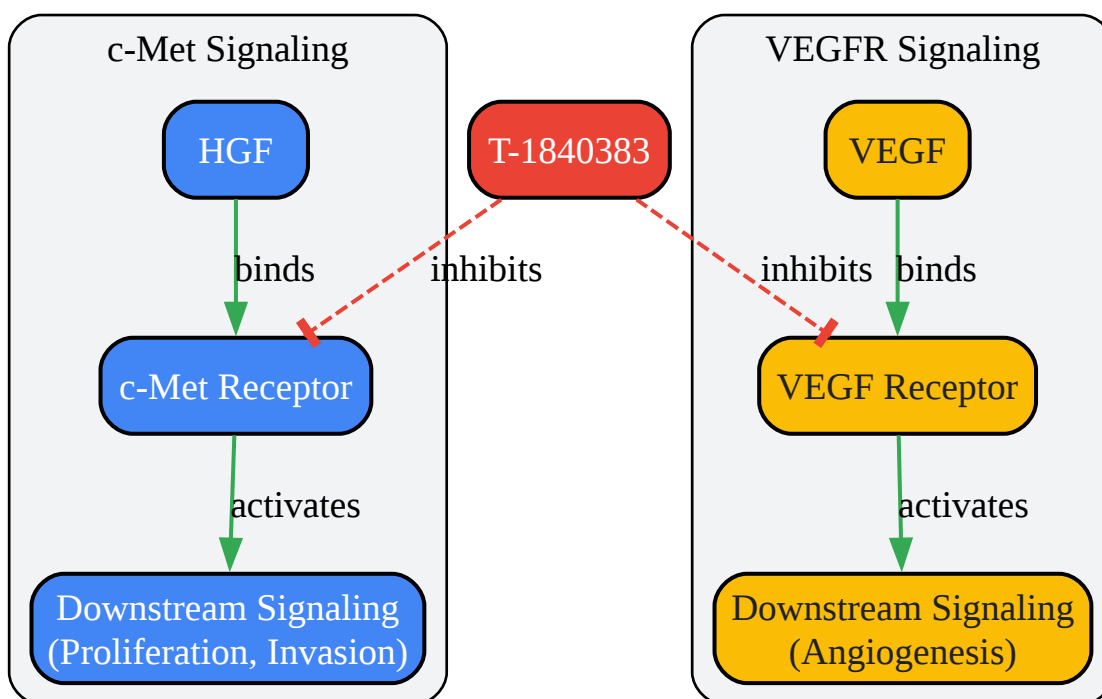
3. Add a small amount of the vehicle to the **T-1840383** powder to create a paste.
4. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
5. Store the suspension at 4°C and use within one week.
6. Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

Visualizations



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Caption: Experimental workflow for preparing **T-1840383** solutions.



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Caption: **T-1840383** inhibits c-Met and VEGFR signaling pathways.

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References

- 1. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
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